molecular formula C14H9Br3ClNO2 B302993 N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide

N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide

Cat. No. B302993
M. Wt: 498.4 g/mol
InChI Key: IJBXZKPJQNSSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide, also known as CTAP, is a chemical compound that belongs to the class of amides. It is synthesized through a specific method and has been extensively researched for its scientific applications. CTAP has been found to have a mechanism of action that influences biochemical and physiological effects, making it a valuable tool for laboratory experiments. In

Scientific Research Applications

N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide has been widely used in scientific research due to its ability to bind to and modulate the activity of opioid receptors. It has been used as a tool for investigating the role of opioid receptors in various physiological processes, including pain perception, reward, and addiction. N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide has also been used to study the pharmacology of opioid receptors and to develop new drugs that target these receptors.

Mechanism of Action

N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide acts as a competitive antagonist of the mu opioid receptor, which is one of the three major types of opioid receptors in the body. By binding to the mu opioid receptor, N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide blocks the binding of endogenous opioids, such as endorphins, and exogenous opioids, such as morphine. This leads to a decrease in the activity of the mu opioid receptor and a reduction in opioid-mediated effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids, suggesting that it may be useful in the treatment of opioid addiction. N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide has also been found to reduce the rewarding effects of opioids, indicating that it may be useful in the treatment of opioid dependence. Additionally, N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory conditions.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide has several advantages for laboratory experiments. It is a highly specific and potent antagonist of the mu opioid receptor, making it a valuable tool for investigating the role of this receptor in various physiological processes. N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also several limitations to using N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide in lab experiments. One limitation is that it is not selective for the mu opioid receptor and can also bind to other opioid receptors, such as the delta and kappa opioid receptors. This can complicate the interpretation of results and make it difficult to determine the specific role of the mu opioid receptor in a given process. Additionally, N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide has a relatively short half-life, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide. One area of interest is the development of new drugs that target the mu opioid receptor and have fewer side effects than traditional opioids. N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide may serve as a useful starting point for the development of such drugs. Another area of interest is the investigation of the role of the mu opioid receptor in various disease states, such as chronic pain and addiction. N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide may be a valuable tool for such investigations. Finally, further research is needed to determine the specific effects of N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide on the delta and kappa opioid receptors, which may have implications for the development of new drugs that target these receptors.

Synthesis Methods

N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide is synthesized through a specific method that involves the reaction of 2,4,6-tribromophenol and 4-chloroacetanilide in the presence of a base. The reaction leads to the formation of N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide, which is then purified through recrystallization. The synthesis method is relatively simple and efficient, yielding high purity N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide.

properties

Product Name

N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide

Molecular Formula

C14H9Br3ClNO2

Molecular Weight

498.4 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(2,4,6-tribromophenoxy)acetamide

InChI

InChI=1S/C14H9Br3ClNO2/c15-8-5-11(16)14(12(17)6-8)21-7-13(20)19-10-3-1-9(18)2-4-10/h1-6H,7H2,(H,19,20)

InChI Key

IJBXZKPJQNSSBE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2Br)Br)Br)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2Br)Br)Br)Cl

Origin of Product

United States

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